1-Ethyl-3-methylimidazolium tosylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

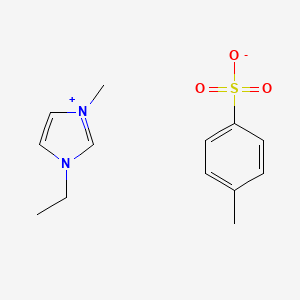

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMUPILCYSJMLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049270 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328090-25-1 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-3-methylimidazolium tosylate synthesis procedure

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylimidazolium Tosylate

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed procedure for the laboratory-scale synthesis of the ionic liquid this compound ([EMIM][OTs]). Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have made them subjects of intense research and application in various fields.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delineates the synthetic protocol, explains the mechanistic rationale behind the procedural steps, and offers insights into purification and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

1-Ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids are among the most widely studied and utilized ILs. The choice of the anion, in this case, tosylate ([OTs]⁻), significantly influences the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and miscibility with other substances.[2] this compound is a versatile compound with applications as a solvent in organic synthesis, a component in electrolyte systems, and a medium for biocatalysis. Its synthesis is a foundational procedure for researchers exploring the potential of ionic liquids in their respective fields.

The synthesis of [EMIM][OTs] is typically achieved through the quaternization of 1-methylimidazole with an ethylating agent, in this case, ethyl tosylate. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic ethyl group of ethyl tosylate.

Synthesis of this compound

The core of the synthesis involves the direct alkylation of 1-methylimidazole with ethyl tosylate. This method is favored for its straightforwardness and high potential yield.

Materials and Equipment

| Material/Equipment | Specifications | Supplier Example | CAS Number |

| 1-Methylimidazole | ≥99% purity, distilled | Sigma-Aldrich | 616-47-7 |

| Ethyl tosylate | ≥99% purity | Sigma-Aldrich | 80-40-0 |

| Ethyl acetate | Anhydrous, ≥99.5% | Fisher Scientific | 141-78-6 |

| Activated charcoal | Decolorizing grade | Sigma-Aldrich | 7440-44-0 |

| Round-bottom flask | Three-neck, appropriate volume | VWR | N/A |

| Reflux condenser | VWR | N/A | |

| Magnetic stirrer with hotplate | IKA | N/A | |

| Dropping funnel | VWR | N/A | |

| Schlenk line or inert gas setup | Nitrogen or Argon | Airgas | N/A |

| Rotary evaporator | Heidolph | N/A | |

| High vacuum pump | Edwards | N/A |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation of Reactants and Glassware :

-

It is crucial to use purified starting materials to avoid side reactions and discoloration of the final product. 1-Methylimidazole should be distilled from potassium hydroxide (KOH) to remove water and other impurities.[3]

-

All glassware should be oven-dried prior to use to ensure anhydrous conditions, as the presence of water can affect the reaction and the properties of the final ionic liquid. The reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

-

-

Reaction Setup :

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the distilled 1-methylimidazole (1.0 eq). Anhydrous ethyl acetate can be used as a solvent to facilitate stirring and control the reaction temperature, although the reaction can also be performed neat.[3]

-

-

Alkylation Reaction :

-

Cool the flask to 0°C using an ice bath.

-

Slowly add ethyl tosylate (1.0-1.1 eq) dropwise to the stirred 1-methylimidazole over a period of 30-60 minutes. The reaction is exothermic, and slow addition is necessary to control the temperature and prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Subsequently, heat the reaction mixture to 60-70°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting materials are consumed.[1] Higher temperatures can accelerate the reaction but may lead to a colored product, complicating purification.[3]

-

-

Purification :

-

Once the reaction is complete, cool the mixture to room temperature. The ionic liquid will often form a second, denser phase.

-

The crude product should be washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials and non-polar impurities.[1] Vigorously stir the biphasic mixture for several hours, then allow the layers to separate and remove the upper ethyl acetate layer. Repeat this washing step until the product is free of starting materials as determined by NMR of the ionic liquid phase.[3]

-

If the product is colored, it can be decolorized by dissolving it in a minimal amount of a suitable solvent (e.g., methanol or water), adding activated charcoal, and stirring at 50°C overnight.[3] The mixture is then cooled and filtered through a bed of Celite® to remove the charcoal.[3]

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

Finally, the product is dried under high vacuum at an elevated temperature (e.g., 55-70°C) to remove any residual volatile impurities and water, yielding the pure ionic liquid.[1][3]

-

Characterization of this compound

The identity and purity of the synthesized [EMIM][OTs] should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure of the imidazolium cation and the tosylate anion. The disappearance of the starting material signals and the appearance of new signals corresponding to the product are indicative of a successful reaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the functional groups present in the molecule. Characteristic peaks for the imidazolium ring and the sulfonate group of the tosylate anion should be observed.

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the cation and anion.

-

Water Content : The water content of the final product should be determined, for instance, by Karl Fischer titration, as water can significantly affect the physical properties of the ionic liquid. Impurities can include up to 1.0% water.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₃S[5] |

| Molecular Weight | 282.36 g/mol [5] |

| Appearance | White to brown powder or crystal; liquid form also common[6] |

| Melting Point | 25-35 °C[4] or 54 °C[5] |

| Density | ~1.231 g/mL at 20 °C[4] |

| Refractive Index | n20/D 1.548[4] |

Safety and Handling

This compound is an irritant. It can cause skin and serious eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

Conclusion

The synthesis of this compound via the quaternization of 1-methylimidazole with ethyl tosylate is a robust and reproducible procedure. By carefully controlling the reaction conditions and employing thorough purification techniques, a high-purity ionic liquid suitable for a wide range of research applications can be obtained. The detailed protocol and underlying scientific principles presented in this guide are intended to empower researchers to confidently synthesize and utilize this important compound.

References

-

Alfa Chemical Co., Ltd. The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. (2022-04-15). [Link]

- Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry, 2(1).

- Google Patents. Preparation and purification of ionic liquids and precursors. US7763186B2.

- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.

- Freemantle, M. (2010). An Introduction to Ionic Liquids. Royal Society of Chemistry.

- Google Patents. Process for preparing 1-alkylimidazoles. US5011934A.

-

Valderrama, J. O., & Rojas, R. E. (2019). Characterization of Aqueous 1-Ethyl-3-Methylimidazolium Ionic Liquids for Calculation of Ion Dissociation. The Journal of Physical Chemistry B, 123(6), 1348–1358. [Link]

-

ResearchGate. Alkylation of 1-methylimidazol (MIM) with diethyl sulfate (DES) to.... [Link]

-

ResearchGate. Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid?. (2016-03-06). [Link]

-

Ottokemi. This compound, ≥98.0% (HPLC). [Link]

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. Characterization of Aqueous 1-Ethyl-3-Methylimidazolium Ionic Liquids for Calculation of Ion Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. This compound = 98.0 HPLC 328090-25-1 [sigmaaldrich.com]

- 5. This compound, >99% | IoLiTec [iolitec.de]

- 6. This compound, ≥98.0% (HPLC) 328090-25-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. proionic.com [proionic.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Tosylate ([EMIM][OTS])

Introduction

Ionic liquids (ILs) represent a fascinating class of materials, often defined as salts with melting points below 100°C. Their unique combination of negligible vapor pressure, high thermal stability, and tunable solvency has positioned them as "green" alternatives to traditional volatile organic solvents.[1][2][3] Among the vast library of possible cation-anion pairings, 1-Ethyl-3-methylimidazolium tosylate, abbreviated as [EMIM][OTS], has emerged as a versatile and widely studied IL.[1] Its utility spans from chemical synthesis and catalysis to advanced applications in drug development and materials science.[1][4]

This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][OTS], grounded in experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this ionic liquid to leverage its full potential. We will explore not just the "what" of its properties, but the "how" and "why" of their determination, ensuring a robust and applicable knowledge base.

Part 1: Molecular Identity and Structure

The foundation of [EMIM][OTS]'s properties lies in its molecular architecture, which consists of an organic imidazolium cation and a tosylate anion.

-

Cation: 1-Ethyl-3-methylimidazolium ([EMIM]⁺)

-

Anion: p-Toluenesulfonate (Tosylate or [OTS]⁻)

This specific combination dictates its physical state, solvency, and thermal behavior.

Chemical Identifiers

-

Chemical Name: 1-Ethyl-3-methylimidazolium p-toluenesulfonate[1][5]

-

Synonyms: EMIM OTs, EMIM OTos, 1-Ethyl-3-methylimidazolium toluenesulfonate[6]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Part 2: Core Physicochemical Properties

The utility of [EMIM][OTS] is defined by its physical and chemical characteristics. These properties are not static; they are influenced by factors such as temperature and the presence of impurities, most notably water.

Data Summary Table

| Property | Value | Conditions | Source(s) |

| Physical State | Light yellow liquid / Solidified melt | Ambient Temperature | [1],[8] |

| Melting Point | 25 - 54 °C | N/A | [6],[1],[8],[7] |

| Density | 1.23 - 1.24 g/cm³ | 20 °C | [6],[1],[8],[7] |

| Refractive Index (n20/D) | 1.548 | 20 °C | [1],[7] |

| Conductivity | 0.19 mS/cm | 20 °C | [6] |

| Water Content | ≤1.0% (typical) | As supplied | [7] |

| Purity (HPLC) | ≥98.0 - >99% | As supplied | [6],[1],[7] |

| Miscibility | Completely miscible with water | Ambient | [8] |

In-Depth Property Analysis

-

Melting Point: The reported melting point for [EMIM][OTS] varies, with values cited from 25-35°C to as high as 54°C.[1][6][7][8] This variability can be attributed to purity levels, as even small amounts of water or residual starting materials can significantly depress the freezing point. Its relatively low melting point classifies it as a room-temperature ionic liquid (RTIL), making it easy to handle as a liquid in most laboratory settings.

-

Density: With a density of approximately 1.23-1.24 g/cm³ at 20°C, [EMIM][OTS] is significantly denser than water.[1][6][8] This property is crucial for applications involving liquid-liquid extractions, as it will typically form the lower phase when mixed with less dense aqueous or organic solvents, facilitating phase separation.[2]

-

Viscosity: While a specific value at 20°C is not consistently reported in initial searches, imidazolium-based ILs are known to have significantly higher viscosities than common molecular solvents.[10] High viscosity can impact mass transport and reaction kinetics.[10] For drug development applications, viscosity is a critical parameter affecting dissolution rates and processability. The viscosity of ILs is highly temperature-dependent, decreasing as temperature increases.[10][11]

-

Thermal Stability: [EMIM][OTS] exhibits excellent thermal stability, a hallmark of ionic liquids.[1] This allows its use in chemical reactions requiring elevated temperatures where conventional solvents would evaporate. However, it's crucial to distinguish between onset decomposition temperature from a dynamic TGA scan and the long-term maximum operating temperature (MOT), which is often lower.[12] Prolonged heating, even below the reported decomposition temperature, can lead to gradual breakdown.[13]

-

Solubility and Miscibility: [EMIM][OTS] is completely miscible with water, a property driven by the hydrogen bonding potential of the tosylate anion and the overall polarity of the ion pair.[8] It is also known to dissolve a wide array of organic and inorganic materials, making it a versatile solvent.[1] This broad solvency is particularly advantageous in pharmaceutical applications for dissolving poorly soluble active pharmaceutical ingredients (APIs).[4]

Part 3: Synthesis and Purity Considerations

The properties listed above are contingent on the purity of the material. Understanding its synthesis is key to recognizing potential impurities.

General Synthesis Workflow

A common and straightforward method for synthesizing imidazolium-based ILs is through a one-step quaternization reaction. For [EMIM][OTS], this typically involves the reaction of a substituted imidazole with an alkylating agent.

Caption: Standard workflow for the physicochemical characterization of an ionic liquid.

Protocol 1: Density Determination (Vibrating Tube Densitometer)

-

Objective: To accurately measure the density of [EMIM][OTS] as a function of temperature.

-

Principle: A U-shaped borosilicate glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample; the change is directly related to the mass (and thus density) of the sample.

-

Methodology:

-

Calibration: Calibrate the instrument at the desired measurement temperatures using two standards of known density, typically dry air and ultrapure water. This creates a calibration curve of oscillation period versus density.

-

Sample Preparation: Ensure the [EMIM][OTS] sample is degassed and free of bubbles. Pre-heat the sample to just above the highest measurement temperature to ensure homogeneity.

-

Measurement: Inject the sample into the measurement cell, ensuring no air bubbles are present.

-

Temperature Control: Allow the sample to thermally equilibrate at each setpoint temperature (e.g., from 20°C to 80°C in 5°C increments). The instrument's Peltier thermostat provides precise temperature control.

-

Data Acquisition: Record the oscillation period at each temperature. The instrument software automatically converts this to a density value using the stored calibration.

-

Cleaning: Thoroughly clean the cell with appropriate solvents (e.g., isopropanol followed by acetone) and dry with a stream of air or nitrogen between samples.

-

-

Self-Validation: The protocol's integrity is maintained by regular calibration checks and by measuring a known standard as an unknown. The high precision of modern densitometers (±0.0001 g/cm³) provides trustworthy data.

Protocol 2: Thermal Stability (Thermogravimetric Analysis - TGA)

-

Objective: To determine the thermal decomposition temperature of [EMIM][OTS].

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Decomposition is marked by a significant loss of mass.

-

Methodology:

-

Instrument Setup: Tare a clean, empty TGA pan (typically platinum or alumina).

-

Sample Loading: Place a small, accurately weighed amount of [EMIM][OTS] (typically 5-10 mg) into the pan.

-

Atmosphere Control: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition (e.g., 600 °C).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: The decomposition temperature (Td) is often reported as the "onset temperature," the point where the tangent to the steepest part of the mass-loss curve intersects the initial mass baseline. The peak of the first derivative of the mass-loss curve (DTG) indicates the temperature of the maximum rate of decomposition. [12]* Expertise & Causality: An inert atmosphere is crucial because ILs can have different degradation pathways in the presence of oxygen. A controlled heating rate ensures thermal equilibrium and provides comparable data across different experiments. It's important to note that TGA provides information on short-term stability; long-term stability at a given temperature will be lower. [12][13]

-

Part 5: Applications in Research and Drug Development

The unique properties of [EMIM][OTS] make it a powerful tool for scientists and researchers.

-

Green Solvent & Catalysis: As a non-volatile, stable liquid, [EMIM][OTS] is an environmentally friendlier medium for chemical reactions, reducing the need for traditional organic solvents. [1]Its ability to dissolve both reactants and catalysts can enhance reaction rates and selectivity. [1]

-

Pharmaceutical Applications:

-

Crystallization: ILs can be used to control the crystallization of APIs, potentially isolating specific, more desirable polymorphic forms that may be difficult to obtain from conventional solvents. [4] * Solubility Enhancement: The high solvency of [EMIM][OTS] can be leveraged to dissolve poorly water-soluble drugs, a major hurdle in drug development. This is a critical step in formulating liquid dosage forms or in pre-clinical screening. [4] * Synthesis of APIs: The regioselectivity of reactions in ILs has been successfully applied to the synthesis of various heterocyclic APIs, such as antiviral drugs. [4]

-

Part 6: Safety and Handling

While "green" in terms of volatility, ionic liquids are still chemicals that require careful handling.

-

Hazards: [EMIM][OTS] is classified as causing skin and serious eye irritation. [8]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or face protection, and a lab coat when handling. [7][8]* Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area. [8]* Storage: Keep the container tightly sealed in a cool, well-ventilated place, protected from sunlight. [8]Due to its hygroscopic nature, storage under an inert atmosphere (e.g., in a glovebox or desiccator) is recommended for high-purity applications.

References

- This compound, >99%. IoLiTec Ionic Liquids Technologies GmbH.

- 1-Ethyl-3-methylimidazolium tosyl

- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tosyl

- Predicting physical properties of ionic liquids. Royal Society of Chemistry.

- Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega.

- Chapter 4: Properties of Ionic Liquids. Royal Society of Chemistry Books.

- Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate, 1-Ethyl-3-Methylimidazolium Methylsulfate, this compound and 1, 3-Dimethylimidazolium Methylsulfate.

- 1-Ethyl-3-methylimidazolium tosyl

- 1-Ethyl-3-methylimidazolium C6H11N2+.

- THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Nova Science Publishers.

- Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle.

- Selectivity of this compound mixtures.

- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic

- 1-ETHYL-3-METHYLIMIDAZOLIUM P-TOLUENESULFON

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry.

- The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd.

- 1-Ethyl-3-methylimidazolium p-Toluenesulfonate C13H18N2O3S.

- Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.

- Viscosities of 1-ethyl-3-methyl imidazolium salts at 40 °C.

- Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry.

- Air and Water Stable 1-Ethyl-3-methylimidazolium Based Ionic Liquids.

- Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy.

- Densities and Viscosities of 1-Ethyl-3-methylimidazolium n-Alkyl Sulfates.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. novapublishers.com [novapublishers.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-ETHYL-3-METHYLIMIDAZOLIUM P-TOLUENESULFONATE | 328090-25-1 [chemicalbook.com]

- 6. This compound, >99% | IoLiTec [iolitec.de]

- 7. トシル酸1-エチル-3-メチルイミダゾリウム ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. proionic.com [proionic.com]

- 9. 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | C13H18N2O3S | CID 10636633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Tosylate in Organic Solvents

Introduction

1-Ethyl-3-methylimidazolium tosylate ([EMIM][OTs]) is an ionic liquid of significant interest in various chemical applications, from organic synthesis to electrochemical systems.[1] Its unique properties, including high thermal stability and low volatility, position it as a promising "green" alternative to traditional volatile organic solvents.[1] A critical parameter governing its utility and process design is its solubility in different organic media. This guide provides a comprehensive technical overview of the solubility of [EMIM][OTs], synthesizing available experimental data, outlining predictive methodologies, and detailing experimental protocols for solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who utilize or plan to utilize this versatile ionic liquid.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of [EMIM][OTs] is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃S | [2][3] |

| Molecular Weight | 282.36 g/mol | [2][3] |

| Appearance | Colorless to orange liquid | [4] |

| Melting Point | 54 °C | [2] |

| Density | 1.24 g/cm³ (at 20 °C) | [2] |

| Conductivity | 0.19 mS/cm (at 20 °C) | [2] |

Understanding Solubility: The Interplay of Molecular Interactions

The solubility of an ionic liquid like [EMIM][OTs] in an organic solvent is governed by the balance of intermolecular forces between the constituent ions (the 1-ethyl-3-methylimidazolium cation and the tosylate anion) and the solvent molecules. The adage "like dissolves like" provides a preliminary framework for prediction. Solvents with similar polarity and hydrogen bonding capabilities to the ionic liquid are more likely to be good solvents.

The key interactions at play include:

-

Coulombic (Ion-Ion) Interactions: Strong electrostatic forces between the imidazolium cation and the tosylate anion.

-

Ion-Dipole Interactions: Occur between the ions of [EMIM][OTs] and polar solvent molecules.

-

Hydrogen Bonding: The tosylate anion can act as a hydrogen bond acceptor, and the imidazolium cation can have weak hydrogen bond donor capabilities. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to exhibit high solubility.

-

Van der Waals Forces: Dispersion and dipole-dipole forces that are present in all systems.

-

π-π Stacking: Interactions can occur between the aromatic imidazolium ring, the tosylate anion, and aromatic solvents.

The following diagram illustrates the key structural features of [EMIM][OTs] that influence its interactions with solvent molecules.

Caption: Key interaction sites of the [EMIM]+ cation and [OTs]- anion.

Solubility of [EMIM][OTs] in Various Organic Solvent Classes

Based on available experimental data and established principles of ionic liquid-solvent interactions, the solubility of [EMIM][OTs] can be categorized as follows.

Protic Solvents (e.g., Alcohols)

[EMIM][OTs] exhibits high solubility in protic solvents, particularly alcohols. This is primarily due to the strong hydrogen bonding interactions between the hydroxyl group of the alcohol and the sulfonate group of the tosylate anion.

Qualitative Solubility Data:

| Solvent Class | Representative Solvents | Solubility Behavior | Reference |

| Alcohols | Methanol, Ethanol, Propanol, Longer-chain alcohols (C7-C10) | Completely Miscible | [5] |

| Water | - | Completely Miscible | [5][6][7] |

The complete miscibility with alcohols, even those with longer alkyl chains, highlights the dominance of hydrogen bonding in the solvation process.

Aprotic Polar Solvents (e.g., Ketones, Esters, Ethers)

While specific quantitative data for [EMIM][OTs] in these solvent classes is limited in the public domain, we can infer its likely behavior based on the properties of the ionic liquid and related systems. These solvents are polar and can engage in dipole-dipole interactions with the ions of [EMIM][OTs].

Expected Solubility Behavior:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone | High to Moderate | The carbonyl group can act as a hydrogen bond acceptor for the imidazolium C-H protons and engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate, Propyl Acetate | Moderate to Low | Esters are less polar than ketones and have weaker hydrogen bond accepting capabilities. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Very Low | Ethers have relatively low polarity and are weak hydrogen bond acceptors. Steric hindrance around the oxygen atom can also limit interaction. |

Apolar Solvents (e.g., Aromatic and Aliphatic Hydrocarbons)

Apolar solvents lack the ability to form strong interactions with the ions of [EMIM][OTs]. Consequently, the solubility is expected to be low. For the structurally similar ionic liquid, 1-butyl-3-methylimidazolium tosylate ([BMIM][OTs]), experimental data shows immiscibility with n-hexane and aromatic hydrocarbons like benzene and toluene, exhibiting an upper critical solution temperature (UCST).[8] It is highly probable that [EMIM][OTs] follows a similar trend.

Expected Solubility Behavior:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Immiscible (likely with UCST) | While π-π stacking is possible, it is not sufficient to overcome the strong ion-ion interactions in the ionic liquid.[8] |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Immiscible | Lack of polarity and hydrogen bonding ability leads to very poor solvation of the ions.[8] |

Chlorinated Solvents

Chlorinated solvents have a range of polarities. Their ability to dissolve [EMIM][OTs] will depend on their dipole moment and any potential for weak hydrogen bonding.

Expected Solubility Behavior:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Moderate to Low | Dichloromethane is a polar aprotic solvent that may show some solubility. Chloroform can act as a weak hydrogen bond donor, potentially leading to slightly better solubility than other chlorinated solvents. |

Experimental Determination of Solubility: Methodologies and Protocols

Given the scarcity of comprehensive published data for [EMIM][OTs], experimental determination of its solubility in various organic solvents is often necessary. The following are standard methodologies.

The Dynamic (Synthetic) Method

This method involves preparing mixtures of the ionic liquid and the solvent of known composition and observing the temperature at which phase separation occurs upon cooling or dissolution occurs upon heating.

Protocol for the Dynamic Method:

-

Sample Preparation: Accurately weigh known amounts of [EMIM][OTs] and the organic solvent into a sealed, jacketed glass cell equipped with a magnetic stirrer and a temperature probe.

-

Heating Cycle: While stirring, slowly heat the mixture in a controlled manner until a single homogeneous phase is observed.

-

Cooling Cycle: Slowly cool the homogeneous solution while observing for the first sign of turbidity or crystal formation, which indicates the phase separation temperature (cloud point).

-

Data Collection: Record the composition and the corresponding phase transition temperature.

-

Phase Diagram Construction: Repeat steps 1-4 for a range of compositions to construct a phase diagram.

The following diagram illustrates the workflow for the dynamic method.

Caption: Workflow for determining solubility using the dynamic method.

The Shake-Flask (Analytical) Method

This is a classic method for determining solubility at a constant temperature.

Protocol for the Shake-Flask Method:

-

Equilibration: Add an excess amount of [EMIM][OTs] to a known volume of the organic solvent in a sealed vial.

-

Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved [EMIM][OTs] settles. Centrifugation can be used to aid separation.

-

Sampling: Carefully extract an aliquot of the saturated solvent phase.

-

Analysis: Determine the concentration of [EMIM][OTs] in the aliquot using an appropriate analytical technique, such as UV-Vis spectroscopy (utilizing the absorbance of the tosylate anion) or HPLC.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L).

Predictive Models for Solubility Estimation: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting the thermodynamic properties of liquid mixtures, including solubility, based on quantum chemical calculations.[9][10][11]

How COSMO-RS Works:

-

Quantum Chemical Calculation: The geometry of the individual ions ([EMIM]+ and [OTs]-) and the solvent molecule is optimized, and their charge density distributions on the molecular surface are calculated.

-

σ-Profile Generation: The charge density distribution is converted into a σ-profile, which is a histogram representing the amount of molecular surface with a certain charge density.

-

Statistical Thermodynamics: The σ-profiles are used in statistical thermodynamics calculations to determine the chemical potential of each component in the mixture, from which properties like activity coefficients and solubility can be derived.

COSMO-RS can be a valuable tool for pre-screening potential solvents for [EMIM][OTs] before undertaking extensive experimental work.[9] However, it is important to validate the model's predictions with experimental data where possible.

The following diagram outlines the COSMO-RS workflow for solubility prediction.

Caption: COSMO-RS workflow for predicting ionic liquid solubility.

Conclusion

The solubility of this compound is highly dependent on the nature of the organic solvent. It exhibits excellent solubility in polar protic solvents like alcohols and water, driven by strong hydrogen bonding. Its solubility is expected to be moderate in polar aprotic solvents and poor in apolar solvents, with which it is likely to be immiscible. While a comprehensive experimental dataset is not yet available in the literature, this guide provides a robust framework based on existing data for related compounds and established physicochemical principles. For applications requiring precise solubility data, the experimental and predictive methodologies outlined herein offer reliable pathways for determination and estimation. As research into ionic liquids continues to expand, a more detailed quantitative understanding of the solubility of [EMIM][OTs] in a wider array of organic solvents will undoubtedly emerge, further enabling its application in innovative chemical processes.

References

-

Phase behaviour and physico-chemical properties of the binary systems {1-ethyl-3-methylimidazolium thiocyanate, or this compound + water, or + an alcohol}. (2025). ResearchGate. [Link]

-

(PDF) Phase Equilibria Study of the Binary Systems (1-Butyl-3-methylimidazolium Tosylate Ionic Liquid + Water, or Organic Solvent). (2010). ResearchGate. [Link]

-

Solubility of Imidazoles in Alcohols | Request PDF. (2025). ResearchGate. [Link]

-

Systematic Method for Screening Ionic Liquids as Extraction Solvents Exemplified by an Extractive Desulfurization Process. (n.d.). ACS Publications. [Link]

-

This compound. (n.d.). CD BioSustainable-Green Chemistry. [Link]

-

An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. (n.d.). ACS Publications. [Link]

-

Effective Absorption of Dichloromethane Using Carboxyl-Functionalized Ionic Liquids. (2023). PMC. [Link]

-

The experimental solubility and COSMO-RS predicted solubility in DES... (n.d.). ResearchGate. [Link]

-

Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. | Request PDF. (n.d.). ResearchGate. [Link]

-

Orientational dynamics of the ionic organic liquid 1-ethyl-3-methylimidazolium nitrate. (2003). Stanford University. [Link]

-

1-Ethyl-3-methylimidazolium hexafluorophosphate: From ionic liquid prototype to antitype. (2025). ResearchGate. [Link]

-

Vapourtec-Solvent-Miscibility-Table.pdf. (n.d.). Vapourtec. [Link]

-

(PDF) Phase Equilibria Study of the Binary Systems (1-Butyl-3-methylimidazolium Tosylate Ionic Liquid + Water, or Organic Solvent). (2010). ResearchGate. [Link]

-

CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. (n.d.). MDPI. [Link]

-

1-Ethyl-3-methylimidazolium p-Toluenesulfonate. (n.d.). PubChem. [Link]

-

Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate, 1-Ethyl-3-Methylimidazolium Methylsulfate, this compound and 1, 3-Dimethylimidazolium Methylsulfate at different temperatures and at atmospheric pressure | Request PDF. (2025). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, >99% | IoLiTec [iolitec.de]

- 3. 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | C13H18N2O3S | CID 10636633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iolitec.de [iolitec.de]

- 5. mdpi.com [mdpi.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. proionic.com [proionic.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

1-Ethyl-3-methylimidazolium tosylate electrochemical window

An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-3-methylimidazolium Tosylate

Introduction

This compound, often abbreviated as [EMIM][OTs], is a room-temperature ionic liquid (IL) that has garnered significant interest across various scientific domains, including green chemistry, catalysis, and electrochemistry. Comprising the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the tosylate ([OTs]⁻) anion, this salt exhibits a unique combination of properties such as high thermal stability, negligible vapor pressure, and excellent solvation capabilities.[1] For researchers and engineers in drug development and electrochemical applications, a profound understanding of its electrochemical stability is paramount. This guide provides a detailed technical examination of the core electrochemical property of [EMIM][OTs]: its electrochemical window.

The Electrochemical Window: A Fundamental Concept

The electrochemical window (EW), or electrochemical stability window (ESW), is the potential range within which an electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction.[2] This property is arguably the most critical parameter for an electrolyte in any electrochemical device, such as a battery, supercapacitor, or electrodeposition cell. A wider electrochemical window permits higher operating voltages, which directly translates to higher energy density and broader application scope.

The boundaries of this window are dictated by the intrinsic chemical nature of the constituent ions:

-

Cathodic (Reductive) Limit: This is the potential at which the electrolyte's cation is reduced. For [EMIM][OTs], this limit is determined by the reduction of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation.[3][4]

-

Anodic (Oxidative) Limit: This is the potential at which the electrolyte's anion is oxidized. In this case, the limit is set by the oxidation of the tosylate ([OTs]⁻) anion.[3][4]

The total width of the window is the difference between the anodic potential (Ea) and the cathodic potential (Ec).

Factors Governing the Electrochemical Stability of [EMIM][OTs]

The measured electrochemical window is not an absolute constant. It is profoundly influenced by the intrinsic stability of the ions, the presence of impurities, and the specific experimental conditions under which it is measured.

Intrinsic Ion Stability

-

The [EMIM]⁺ Cation: The imidazolium ring of the [EMIM]⁺ cation is susceptible to reduction, typically at the C2 carbon (the carbon between the two nitrogen atoms).[5][6] This process leads to the formation of a neutral carbene species.[5] Compared to other cation families, imidazolium-based ILs tend to have a slightly narrower cathodic stability than phosphonium or pyrrolidinium-based ILs, which lack the electrochemically active aromatic ring.[5][7]

-

The Tosylate Anion: The p-toluenesulfonate, or tosylate, anion dictates the anodic limit. The tosylate anion is known to form ILs with high thermal stability due to its large size and charge delocalization.[1] Studies on related tosylate-based ILs, such as 1-allyl-3-methylimidazolium tosylate, have shown a wide electrochemical window, particularly on the positive (anodic) side.[1] This suggests that the tosylate anion possesses considerable resistance to oxidation, a critical feature for high-voltage applications.

The Critical Role of Impurities

From a practical standpoint, impurities are the most common cause of a narrowed electrochemical window. Rigorous purification and handling are not merely best practices; they are essential for obtaining meaningful and reproducible data.

-

Water: Water is a ubiquitous and highly detrimental impurity. Its presence dramatically shrinks the EW because it is more easily electrolyzed (reduced to H₂ and oxidized to O₂) than the IL's ions.[8] An increase in water content directly corresponds to a decrease in the measured EW.[8] Therefore, the ionic liquid must be thoroughly dried under high vacuum, and its water content should be verified via Karl Fischer titration to be in the low parts-per-million (ppm) range.

-

Halides and Other Precursors: Halide ions (e.g., Cl⁻, Br⁻) remaining from the synthesis process are easily oxidized at relatively low potentials, leading to a severely truncated anodic limit. High-purity (>99%) starting materials and thorough purification are necessary to eliminate this interference.

-

Dissolved Oxygen: Atmospheric oxygen dissolved in the IL can be electrochemically reduced, interfering with the accurate determination of the true cathodic limit.[9] Degassing the IL with an inert gas like argon or nitrogen immediately prior to measurement is a mandatory step.

Experimental and Measurement Parameters

-

Working Electrode Material: The electrochemical window is electrode-dependent. Different electrode materials (e.g., glassy carbon, platinum, gold) exhibit different catalytic activities and overpotentials for the oxidation and reduction reactions of the ions.[9] Glassy carbon is a common choice for providing a relatively wide and inert potential range.[7]

-

Cut-off Current Density: The "limit" of the window is not an infinitely sharp cliff but rather a rapid increase in current. Therefore, a threshold or "cut-off" current density (e.g., 0.5 or 1.0 mA/cm²) is defined to mark the potential limit. This value must always be reported alongside the EW for the data to be comparable across different studies.

Quantitative Analysis of the Electrochemical Window

While specific, peer-reviewed electrochemical window data for high-purity [EMIM][OTs] is not prominently available, we can synthesize a highly informed perspective by analyzing data from structurally related ionic liquids. The stability of the [EMIM]⁺ cation is well-characterized, allowing us to focus on the behavior of the tosylate anion in comparison to others.

| Ionic Liquid (IL) | Working Electrode | Anodic Limit (Ea) | Cathodic Limit (Ec) | EW (V) | Reference |

| [EMIM]AlCl₄ | Glassy Carbon | - | - | 3.2 V (at 30°C) | [10] |

| [EMIM]F·2.3HF | Platinum | ~ +2.0 V vs Pt | ~ -2.0 V vs Pt | ~ 4.0 V | [11] |

| Imidazolium Tosylate (Protic IL) | - | - | - | 2.7 V (at 120°C) | [12] |

| [AMIM][OTs]¹ | Glassy Carbon / Platinum | Wide positive potential | - | Wide EW noted | [1] |

¹ 1-allyl-3-methylimidazolium tosylate

Analysis and Expert Insights: The [EMIM]⁺ cation typically exhibits a cathodic limit around -2.0 V versus a standard reference electrode like Ag/Ag⁺ or a ferrocene internal standard.[5] The primary variable is the anodic stability of the tosylate anion. The data from protic imidazolium tosylate (2.7 V at elevated temperature) and the noted high anodic stability of allyl-methylimidazolium tosylate suggest that the tosylate anion is robust.[1][12] Unlike highly fluorinated anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), which are known for their exceptional oxidative stability, the tosylate anion's oxidation involves its aromatic ring and sulfonate group. However, its large size and delocalized charge contribute to a high oxidation potential. It is reasonable to project that the electrochemical window of high-purity, dry [EMIM][OTs] would be substantial, likely in the range of 3.5 to 4.5 V, making it a viable candidate for various electrochemical applications.

Standard Protocol for Electrochemical Window Determination

This section provides a self-validating, field-proven methodology for the accurate determination of the electrochemical window of [EMIM][OTs] using cyclic voltammetry.

Methodology

-

Ionic Liquid Preparation & Purification (The Trustworthiness Pillar):

-

Objective: To eliminate electroactive impurities (water, halides, oxygen).

-

Step 1.1: Procure high-purity (≥99%) this compound.

-

Step 1.2: Place the IL in a Schlenk flask and dry under high vacuum (<1 mbar) at 80-100°C for a minimum of 24 hours. This step is critical for removing residual water.

-

Step 1.3: Transfer the dried IL into an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).

-

Step 1.4 (Self-Validation): Measure the water content of the dried IL using a coulometric Karl Fischer titrator. The water content must be below 20 ppm to ensure it does not limit the EW.

-

-

Electrochemical Cell Assembly:

-

Objective: To create a controlled environment for the electrochemical measurement.

-

Step 2.1: Polish the working electrode (e.g., a 3 mm glassy carbon disk) with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), sonicate in deionized water and then ethanol, and dry thoroughly.

-

Step 2.2: Assemble a three-electrode electrochemical cell inside the glovebox. Use the polished glassy carbon as the working electrode (WE), a platinum wire or mesh as the counter electrode (CE), and a non-aqueous Ag/Ag⁺ electrode as the reference electrode (RE).

-

Expert Note: A simple platinum or silver wire can be used as a quasi-reference electrode. However, for authoritative results, its potential must be calibrated post-measurement by adding a small amount of an internal standard with a known redox potential, such as ferrocene.

-

-

-

Measurement Procedure:

-

Objective: To acquire the cyclic voltammogram defining the stability limits.

-

Step 3.1: Add the dried, purified [EMIM][OTs] to the electrochemical cell.

-

Step 3.2: To remove any remaining dissolved oxygen, sparge the IL with dry argon or nitrogen for at least 30 minutes while maintaining a blanket of inert gas over the electrolyte.

-

Step 3.3: Connect the cell to a potentiostat. First, measure the open-circuit potential (OCP).

-

Step 3.4: Perform a cyclic voltammetry (CV) scan starting from the OCP. Scan in the negative (cathodic) direction until a sharp, irreversible increase in current is observed. Then, reverse the scan and sweep in the positive (anodic) direction until a similar sharp increase in oxidative current occurs.

-

Typical Scan Parameters: Scan rate of 20-100 mV/s.

-

-

-

Data Analysis and Interpretation:

-

Objective: To extract the anodic and cathodic limits and calculate the EW.

-

Step 4.1: Plot the resulting current density (mA/cm²) versus the applied potential (V).

-

Step 4.2: Define a cut-off current density (e.g., 1.0 mA/cm²).

-

Step 4.3: Determine the cathodic limit (Ec) as the potential where the cathodic current density reaches the cut-off value.

-

Step 4.4: Determine the anodic limit (Ea) as the potential where the anodic current density reaches the cut-off value.

-

Step 4.5: Calculate the electrochemical window: EW = Ea - Ec .

-

Conclusion

The electrochemical window of this compound is a critical parameter that defines its suitability for advanced electrochemical applications. This guide has established that the window is fundamentally governed by the reduction of the [EMIM]⁺ cation and the oxidation of the robust tosylate anion. While a precise, universally cited value is pending further research, comparative analysis suggests a wide operational window, likely between 3.5 and 4.5 V. Critically, achieving this inherent stability is entirely dependent on the rigorous exclusion of impurities, particularly water. The provided experimental protocol offers a validated, trustworthy system for researchers to accurately determine the electrochemical window, ensuring that the true potential of this versatile ionic liquid can be harnessed.

References

-

How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used? (2015). ResearchGate. [Link]

-

Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. (2012). Infoscience. [Link]

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (2021). MDPI. [Link]

-

Application of Ionic Liquids in Electrochemistry—Recent Advances. (2019). Molecules. [Link]

-

Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016). PubMed. [Link]

-

Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. (2020). MDPI. [Link]

-

Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). MDPI. [Link]

-

Investigating the electrochemical windows of ionic liquids. (2013). Journal of Industrial and Engineering Chemistry. [Link]

-

Investigating the Electrochemical Windows of Ionic Liquids. (2013). ResearchGate. [Link]

-

Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016). ResearchGate. [Link]

-

Descriptors for Electrochemical CO2 Reduction in Imidazolium-Based Electrolytes. (2021). Journal of the American Chemical Society. [Link]

-

Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008). Journal of Chemical & Engineering Data. [Link]

-

(PDF) Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). ResearchGate. [Link]

-

An ether-functionalised cyclic sulfonium based ionic liquid as an electrolyte for electrochemical double layer capacitors. (2016). ResearchGate. [Link]

-

Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011). Chemistry of Materials. [Link]

-

Acidic 1-ethyl-3-methylimidazolium fluoride: a new room temperature ionic liquid. (2000). Oregon State University. [Link]

-

Effect of ion group on electrochemical window of ionic liquids. (2018). ResearchGate. [Link]

-

Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. (2021). Molecules. [Link]

-

Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016). OSTI.GOV. [Link]

-

A selection of cyclic voltammetric curves for C electrode in 1-ethyl-3-methylimidazolium tetrafluoroborate... (2017). ResearchGate. [Link]

-

Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid. (2015). RSC Publishing. [Link]

-

Anodic dissolution of metals in ionic liquids. (2015). ResearchGate. [Link]

-

Cation-Anion Interactions in 1-Ethyl-3-methylimidazolium-Based Ionic Liquids with Aprotic Heterocyclic Anions (AHAs). (2015). PubMed. [Link]

-

Imidazolium-based ionic liquids support biosimilar flavin electron transfer. (2021). RSC Publishing. [Link]

-

Electrochemical stability ( E S W ) of (A) [TFSI] anion group and (B)... (2020). ResearchGate. [Link]

-

Formulation of ionic-liquid electrolyte to expand the voltage window of supercapacitors. (2015). Angewandte Chemie International Edition. [Link]

-

Selectivity of this compound mixtures. (2016). ResearchGate. [Link]

-

Voltammetric Study of Titanium Chlorides in the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate. (2005). ResearchGate. [Link]

-

Ionic conductivities of 1-ethyl-3-methylimidazolium-WOF5 ionic liquid. (2016). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ceder.berkeley.edu [ceder.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Tosylate ([EMIM][OTS])

Foreword for the Researcher

This guide is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium tosylate ([EMIM][OTS]). The stability of an ionic liquid is not a single data point but a complex interplay of its molecular structure and the external conditions it is subjected to. This document moves beyond a simple recitation of facts to provide a causal understanding of why certain experimental choices are made and how to interpret the resulting data critically. Our objective is to equip you with the foundational knowledge and practical protocols to confidently assess and utilize [EMIM][OTS] in your high-temperature applications.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs) like this compound are increasingly pivotal in various scientific and industrial domains, from organic synthesis and catalysis to materials science and pharmaceuticals. Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows make them attractive alternatives to volatile organic solvents.[1] However, for applications that involve elevated temperatures, such as chemical synthesis, separations, or as heat-transfer fluids, thermal stability is a paramount concern.[2]

The thermal decomposition of an ionic liquid not only limits its operational temperature range but can also lead to the formation of volatile and potentially hazardous byproducts, which can compromise process safety and purity.[3] Therefore, a thorough understanding and accurate measurement of the thermal stability of [EMIM][OTS] are critical for its effective and safe implementation.

Theoretical Framework: Understanding Thermal Decomposition in Imidazolium-Based Ionic Liquids

The thermal stability of an ionic liquid is primarily dictated by the strength of the interactions between its constituent cation and anion, as well as the intrinsic stability of the ions themselves.[1] For imidazolium-based ILs, several factors come into play:

-

Anion Basicity and Nucleophilicity: The anion plays a crucial role in the thermal decomposition of imidazolium salts.[2] Highly nucleophilic anions can initiate decomposition through an S\textsubscript{N}2-type reaction, attacking the alkyl groups on the imidazolium cation.[3] The tosylate anion (p-toluenesulfonate), being the conjugate base of a strong acid (p-toluenesulfonic acid), is a weak base and a relatively poor nucleophile. This characteristic is expected to contribute to the high thermal stability of [EMIM][OTS].

-

Cation Structure: The stability of the imidazolium cation is also a key factor. The presence of acidic protons on the imidazolium ring, particularly at the C2 position, can be a site for decomposition initiation. However, the 1,3-disubstituted nature of the [EMIM] cation provides a degree of stability.

-

Alkyl Chain Length: Generally, for simple alkyl-substituted imidazolium cations, an increase in the alkyl chain length can sometimes lead to a slight decrease in thermal stability.[1]

The primary decomposition pathway for many imidazolium-based ionic liquids is believed to be a nucleophilic attack by the anion on the alkyl substituents of the cation, leading to the formation of a volatile alkylated anion species and a neutral imidazole derivative.

Experimental Determination of Thermal Stability

The two primary techniques for assessing the thermal stability of ionic liquids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Measuring Mass Loss with Temperature

TGA is the cornerstone for evaluating the thermal stability of ILs by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

In dynamic TGA, the sample is heated at a constant rate, and the temperature at which mass loss begins is determined. This provides a rapid comparison of the thermal stability of different materials.

Key Parameters from Dynamic TGA:

-

Onset Temperature (T\textsubscript{onset}): The temperature at which a significant mass loss begins, typically determined by the intersection of the baseline and the tangent of the decomposition curve.

-

T\textsubscript{x%}: The temperature at which a certain percentage (x%) of mass loss has occurred (e.g., T\textsubscript{5%}, T\textsubscript{10%}).

It is crucial to recognize that T\textsubscript{onset} values from dynamic TGA can often overestimate the long-term thermal stability of an ionic liquid.[2][4]

Experimental Protocol: Dynamic TGA of [EMIM][OTS]

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated.

-

Sample Preparation: Place 5-10 mg of [EMIM][OTS] into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at a temperature below its expected decomposition (e.g., 30 °C).

-

Ramp the temperature from the initial temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss (%) as a function of temperature and determine the T\textsubscript{onset} and T\textsubscript{x%} values.

Caption: Dynamic TGA Experimental Workflow.

Isothermal TGA provides a more realistic assessment of an ionic liquid's stability over extended periods at a specific temperature. The sample is held at a constant temperature, and the mass loss is monitored over time.

Experimental Protocol: Isothermal TGA of [EMIM][OTS]

-

Instrument and Sample Preparation: Follow steps 1 and 2 from the dynamic TGA protocol.

-

Atmosphere: Use a dry, inert atmosphere as in the dynamic method.

-

Heating Program:

-

Rapidly heat the sample to the desired isothermal temperature (e.g., a temperature below the T\textsubscript{onset} determined from dynamic TGA).

-

Hold the sample at this temperature for an extended period (e.g., several hours).

-

-

Data Analysis: Plot the mass loss (%) as a function of time. This can be repeated at several temperatures to determine the maximum operating temperature (MOT) for a given lifetime.

Caption: Isothermal TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine phase transitions such as melting point, glass transition, and crystallization, as well as to detect exothermic or endothermic decomposition processes.

Experimental Protocol: DSC of [EMIM][OTS]

-

Instrument Preparation: Ensure the DSC instrument is calibrated.

-

Sample Preparation: Hermetically seal 2-5 mg of [EMIM][OTS] in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere (e.g., nitrogen) is typically used.

-

Heating Program:

-

Cool the sample to a low temperature (e.g., -90 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point to observe phase transitions.

-

To observe decomposition, a separate experiment can be run to higher temperatures.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Thermal Stability Profile of this compound

While specific, publicly available TGA data for this compound is limited, we can make a well-founded assessment of its thermal stability based on data from closely related ionic liquids.

A study on a series of imidazolium-based ionic liquids with sulfonate anions provides valuable insight.[5] In this study, 1-Allyl-3-methylimidazolium tosylate exhibited an onset decomposition temperature (T\textsubscript{onset}) of 330.50 °C .[5] This was the highest thermal stability among the tested sulfonate-based ILs in that research. Given the structural similarity between the ethyl and allyl groups, it is reasonable to expect that the thermal stability of [EMIM][OTS] is in a similar high range. The robust nature of the tosylate anion, being a poor coordinator, contributes significantly to this high thermal stability.[5]

Another study on protic ionic liquids with the p-toluenesulfonate (tosylate) anion reported thermal stabilities in the range of 225–300 °C.[6] The lower stability in this case is likely attributable to the presence of the acidic proton on the cation, which can initiate decomposition at lower temperatures.

Summary of Expected Thermal Properties:

| Property | Expected Value/Characteristic | Rationale |

| Dynamic TGA (T\textsubscript{onset}) | Likely > 300 °C | Based on the high thermal stability of 1-Allyl-3-methylimidazolium tosylate (330.50 °C).[5] |

| Long-Term Thermal Stability | Significantly lower than T\textsubscript{onset} | A common characteristic of ionic liquids; isothermal TGA is necessary for accurate determination.[2][4] |

| Decomposition Products | Likely to include 1-methylimidazole, 1-ethylimidazole, and volatile tosylate derivatives. | Based on general decomposition mechanisms of imidazolium ILs.[3] |

Concluding Remarks for the Practicing Scientist

This compound is anticipated to be a highly thermally stable ionic liquid, with a dynamic onset decomposition temperature likely exceeding 300 °C. This high stability is primarily attributed to the weakly coordinating and non-nucleophilic nature of the tosylate anion.

For any application of [EMIM][OTS] at elevated temperatures, it is imperative to:

-

Experimentally verify its thermal stability using the TGA protocols outlined in this guide.

-

Prioritize isothermal TGA for determining the maximum operating temperature for long-term applications.

-

Consider the operating atmosphere , as the presence of reactive gases can influence thermal stability.[1]

By following the principles and protocols detailed in this guide, researchers and drug development professionals can confidently characterize the thermal stability of this compound, ensuring its safe and effective use in their work.

References

-

Głowinkowski, M., Jankowska, K., & Stępnowski, P. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(21), 6393. [Link]

-

Siddique, S., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Crystals, 12(4), 507. [Link]

-

Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Thermochimica Acta, 604, 97-105. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

-

Isothermal TGA trace of the investigated ionic liquids. The measurements were run in nitrogen atmosphere. A magnification of the TGA curve is reported in the insert. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fox, D. M., et al. (2003). Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. Journal of Chemical & Engineering Data, 48(1), 123-125. [Link]

-

Liao, S., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6406. [Link]

-

Sánchez, L. G., et al. (2019). Long-term thermal stability of five imidazolium ionic liquids. Journal of Chemical & Engineering Data, 64(11), 4739-4748. [Link]

-

Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Thermochimica Acta, 604, 97-105. [Link]

-

Zaitsau, D. H., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]

-

Studies on the thermal stability and exothermic behaviour of imidazolium-based ionic liquid binary mixture | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Larriba, M., et al. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(22), 5448. [Link]

-

Isothermal TGA curves of five ionic liquids at 240 °C (a), 250 °C (b),... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wheeler, J. L., et al. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626-2631. [Link]

-

Heat capacities and electrical conductivities of 1-ethyl-3-methylimidazolium-based ionic liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bakthavatchalam, B., et al. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. IOP Conference Series: Materials Science and Engineering, 889, 012011. [Link]

-

Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

spectroscopic analysis of 1-Ethyl-3-methylimidazolium tosylate

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium Tosylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the ionic liquid this compound ([EMIM][OTS]). As a compound of significant interest in fields ranging from catalysis to materials science, a thorough understanding of its structural and chemical integrity is paramount. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the evaluation of this and similar ionic liquids. We will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy—not merely as procedural steps, but as diagnostic tools that reveal the nuanced interplay of its constituent ions.

The Molecular Architecture of [EMIM][OTS]

Before interpreting any spectrum, it is essential to understand the molecular structure of this compound. It is an ionic salt composed of an organic cation, 1-ethyl-3-methylimidazolium ([EMIM]⁺), and an organic anion, p-toluenesulfonate or tosylate ([OTs]⁻). The properties of this ionic liquid are governed by the specific interactions between these two components, including coulombic forces, hydrogen bonding, and van der Waals interactions.[1][2][3]

The [EMIM]⁺ cation features a five-membered imidazolium ring, which is aromatic, with ethyl and methyl groups attached to the nitrogen atoms.[4] The tosylate anion contains a benzene ring substituted with a methyl group and a sulfonate group. These structural features give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation and purity assessment of ionic liquids. It provides precise information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is influenced by cation-anion interactions. For instance, the acidity of the imidazolium ring protons, especially the one at the C2 position, makes its chemical shift particularly responsive to the nature of the anion.[5][6]

Expected ¹H NMR Spectral Data for [EMIM][OTS]

| Proton Assignment ([EMIM]⁺) | Multiplicity | Typical Chemical Shift (δ, ppm) |

| Imidazolium Ring H (N-CH-N) | Singlet | 9.0 - 10.5 |

| Imidazolium Ring H (N-CH=CH-N) | Doublet / Multiplet | 7.3 - 7.8 |

| Ethyl Group (-CH₂-) | Quartet | 4.1 - 4.5 |

| Methyl Group (N-CH₃) | Singlet | 3.8 - 4.1 |

| Ethyl Group (-CH₃) | Triplet | 1.4 - 1.6 |

| Proton Assignment ([OTs]⁻) | Multiplicity | Typical Chemical Shift (δ, ppm) |

| Aromatic H (ortho to SO₃) | Doublet | 7.5 - 7.8 |

| Aromatic H (meta to SO₃) | Doublet | 7.1 - 7.3 |

| Methyl Group (Ar-CH₃) | Singlet | 2.3 - 2.5 |

Note: Chemical shifts are solvent-dependent. Data is typically acquired in deuterated solvents like DMSO-d₆ or CDCl₃.[7][8]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the [EMIM][OTS] sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to confirm the structure.

¹³C NMR Spectroscopy

Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. Although ¹³C has a low natural abundance, modern NMR techniques like proton decoupling allow for the acquisition of clean spectra where each peak corresponds to a distinct carbon environment.[7][9]

Expected ¹³C NMR Spectral Data for [EMIM][OTS]

| Carbon Assignment ([EMIM]⁺) | Typical Chemical Shift (δ, ppm) |

| Imidazolium Ring C (N-C-N) | 135 - 138 |

| Imidazolium Ring C (N-C=C-N) | 121 - 124 |